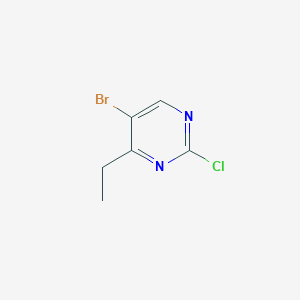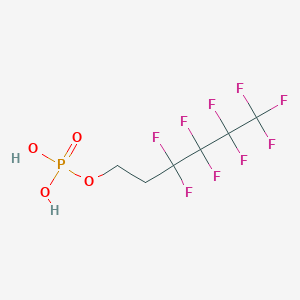
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound has a fluorophenyl group attached to the benzofuran core, making it a unique and interesting molecule for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate typically involves a multi-step process. One common method starts with commercially available starting materials such as 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene. The synthesis proceeds through several steps, including bromination, coupling reactions, and cyclization .
Bromination: The starting material, 2-bromo-4-methoxy-phenol, is prepared by brominating 4-methoxy-phenol.
Coupling Reaction: The brominated compound is then coupled with para-fluorophenylacetylene using a palladium-catalyzed coupling reaction.
Cyclization: The coupled product undergoes cyclization to form the benzofuran ring.
Esterification: Finally, the carboxylic acid group is esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-Methylphenyl)benzofuran-3-carboxylate: Contains a methyl group instead of fluorine.
Ethyl 2-(4-Hydroxyphenyl)benzofuran-3-carboxylate: Has a hydroxyl group instead of fluorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C17H13FO3 |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |
Clave InChI |
CDKVZJQMYFCTIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)



![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)


![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

